molecular formula C14H17NO B7645066 (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol

(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol

Cat. No. B7645066
M. Wt: 215.29 g/mol
InChI Key: DDUHMBVQFLSDFJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is a chiral compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been found to modulate the immune system and regulate the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising candidate for the development of new drugs. However, its complex synthesis process and limited availability can also be a limitation for its use in lab experiments.

Future Directions

There are several future directions for the research on (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol. One potential area of study is the development of new derivatives that exhibit improved biological activities. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol involves the reaction between naphthalene-2-carbaldehyde and (R)-2-amino-1-propanol in the presence of a catalyst. The resulting product is a white crystalline powder that can be purified using various techniques, such as recrystallization and column chromatography.

Scientific Research Applications

(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.

properties

IUPAC Name

(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11(16)9-15-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,11,15-16H,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHMBVQFLSDFJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNCC1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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